9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
CAS No.: 18551-03-6
Cat. No.: VC21074833
Molecular Formula: C14H28N4O2Si3
Molecular Weight: 368.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18551-03-6 |
|---|---|
| Molecular Formula | C14H28N4O2Si3 |
| Molecular Weight | 368.65 g/mol |
| IUPAC Name | trimethyl-(9-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
| Standard InChI | InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-11-12(18)16-14(20-23(7,8)9)17-13(11)19-22(4,5)6/h10H,1-9H3 |
| Standard InChI Key | XGJGXMUBMBXZQP-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C |
| Canonical SMILES | C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Chemical Properties
Structural Characteristics
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine features a purine scaffold modified with three trimethylsilyl (TMS) groups. The purine nucleus consists of a pyrimidine ring fused with an imidazole ring, creating a bicyclic aromatic heterocycle with nitrogen atoms at positions 1, 3, 7, and 9. In this specific derivative, the structural modifications include:
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A trimethylsilyl group directly attached to the nitrogen at position 9 (N-9)
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A trimethylsilyloxy group (TMS-O-) at position 2
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A trimethylsilyloxy group (TMS-O-) at position 6
Each trimethylsilyl group consists of a silicon atom bonded to three methyl groups (-Si(CH3)3) . The presence of these groups significantly alters the electronic distribution and steric environment of the purine ring, influencing its chemical behavior. The trimethylsilyloxy groups at positions 2 and 6 effectively protect the oxygen atoms at these positions, which would otherwise be reactive sites in the unmodified purine.
The strategic placement of these TMS groups affects the compound's three-dimensional structure, creating a molecule with distinct regions of hydrophobicity due to the methyl groups of the TMS moieties. This structural characteristic influences the compound's solubility profile, making it more soluble in non-polar solvents compared to unmodified purine derivatives.
Molecular Information
The molecular information for 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine can be summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Chemical Name | 9-(Trimethylsilyl)-2,6-bis(trimethylsilyl)oxy-9H-purine | |
| CAS Number | 18551-03-6 | |
| Molecular Formula | C14H28N4O2Si3 | |
| Molecular Weight | 368.65 g/mol | |
| Standard Purity | NLT 97% |
The compound contains 14 carbon atoms, 28 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 3 silicon atoms. This molecular composition reflects the purine backbone (C5H4N4) modified with three trimethylsilyl groups (each Si(CH3)3) and two oxygen atoms at positions 2 and 6. The molecular structure gives rise to specific spectroscopic and chromatographic properties that facilitate its identification and characterization in analytical applications.
Synthesis and Preparation
Purification Methods
After synthesis, the purification of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine would be essential to achieve the standard purity level of at least 97% mentioned in the search results . Several purification methods would be appropriate for this compound:
Column chromatography using silica gel and a suitable non-polar solvent system (such as hexane/ethyl acetate mixtures) represents a primary purification method. This technique would allow separation of the target compound from partially silylated derivatives, excess reagents, and other by-products. For analytical-grade material, multiple purification steps might be necessary.
Recrystallization from appropriate solvent systems, such as hexane, petroleum ether, or mixtures with more polar solvents, provides another effective purification strategy. The choice of solvent system would depend on the specific impurity profile and the solubility characteristics of the target compound.
Applications
Research Applications
The compound also serves as a valuable tool in method development for purine analysis. The optimization of extraction procedures, derivatization conditions, chromatographic parameters, and mass spectrometric detection settings often relies on well-characterized reference compounds like 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine. The reproducible chromatographic behavior and distinctive mass spectral features of this compound make it particularly suitable for method development purposes.
As a calibration standard for analytical instruments, particularly GC-MS systems, the compound offers advantages due to its thermal stability, reproducible fragmentation pattern, and chromatographic behavior. Instrument calibration and performance verification represent critical aspects of analytical quality assurance, and well-characterized reference compounds play essential roles in these processes.
In educational settings, 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine could serve as a model compound for teaching advanced analytical techniques, derivatization methods, and structural characterization approaches. The presence of multiple TMS groups in different chemical environments (N-TMS vs. O-TMS) provides opportunities for discussing the reactivity and properties of silylated compounds.
The unique structure of this compound, featuring a purine scaffold with three strategically positioned TMS groups, could also make it useful as a chemical probe for studying biological systems where purine interactions are important. The modified structure would alter the binding properties compared to unmodified purine, potentially providing insights into structure-activity relationships in purine recognition by biological receptors and enzymes.
Comparison with Related Compounds
Structural Analogues
Several structurally related TMS derivatives of purines share similarities with 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine. Comparing these compounds provides valuable insights into structure-property relationships and the influence of specific structural features on physical, chemical, and analytical characteristics. Key structural analogues identified in the search results include:
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9H-Purin-6-ol, 2TMS derivative (Hypoxanthine di-TMS)
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N,9-Bis(trimethylsilyl)-8-[(trimethylsilyl)oxy]-9H-purin-6-amine
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N,9-bis(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine (Guanine TMS)
The comparison of these compounds highlights the diversity of TMS derivatives that can be prepared from different purine bases, each with specific structural features tailored to particular analytical or synthetic purposes. Understanding the relationships between these compounds provides a broader context for interpreting the properties and applications of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine.
Functional Differences
The functional differences between 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine and its structural analogues manifest in several key areas that affect their utility in various applications. These differences arise from the specific arrangement of functional groups and TMS moieties on the purine scaffold.
In terms of chromatographic behavior, each TMS derivative exhibits distinct retention characteristics based on its unique combination of functional groups. For example, N,9-bis(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine has a reported Kovats' retention index of 2106 on an OV-101 column . The retention behavior of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine would differ due to its distinct functional group arrangement, specifically the presence of two O-TMS groups instead of one O-TMS and one N-TMS group as in the guanine derivative.
Mass spectrometric fragmentation patterns also differ significantly among these compounds. Each TMS derivative produces characteristic fragment ions reflecting its structural features. The fragmentation of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine would involve pathways distinct from related compounds like hypoxanthine di-TMS due to the different positioning and number of TMS groups. These unique fragmentation patterns serve as diagnostic tools for compound identification in complex mixtures.
From a biological perspective, the different structural analogues relate to different parent purines: 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine is derived from xanthine, compound is derived from guanine, and compound is derived from hypoxanthine. This connection to different biological purines influences their relevance in bioanalytical applications and metabolomics studies focused on specific purine pathways.
The stability and reactivity of these compounds also vary based on their structural features. Generally, N-TMS bonds are more susceptible to hydrolysis than O-TMS bonds, which affects the relative stability of these compounds under various conditions. 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine, with one N-TMS and two O-TMS bonds, would exhibit intermediate stability compared to compounds with more N-TMS bonds.
In synthetic contexts, the accessibility of these various derivatives depends on the reactivity of the specific sites being silylated. The synthesis of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine presents unique challenges and opportunities compared to the preparation of other purine TMS derivatives, reflecting the specific reactivity of the xanthine scaffold.
Comprehensive spectroscopic and chromatographic characterization represents a primary research direction. Detailed studies involving high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and advanced chromatographic techniques would provide a more complete profile of this compound's properties and behavior under various analytical conditions. Determination of retention indices on different chromatographic columns and under various temperature programs would enhance its utility as an analytical reference compound.
Optimization of synthetic methodologies offers another important research direction. Development of improved synthesis approaches could enhance yield, purity, and cost-effectiveness of production, potentially expanding the availability of this compound for research applications. Investigation of selective silylation methods might also provide insights into the reactivity of different positions on the purine scaffold, contributing to broader synthetic strategies for purine derivatization.
Stability studies under various conditions would provide valuable information for handling, storage, and application development. Investigating the kinetics and mechanisms of hydrolysis and other degradation pathways would inform best practices for maintaining compound integrity during analytical procedures and storage. This information would be particularly relevant for applications requiring high analytical precision and reliability.
Comparative studies with other TMS derivatives of purines could yield insights into structure-property relationships and guide selection of optimal derivatives for specific analytical applications. Systematic evaluation of chromatographic behavior, mass fragmentation patterns, and other analytical characteristics across a series of structurally related compounds would contribute to the development of more effective analytical methodologies for purine analysis.
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